Cas no 4771-92-0 (N-(6-methylbenzo[d]thiazol-2-yl)benzamide)

N-(6-methylbenzo[d]thiazol-2-yl)benzamide structure
4771-92-0 structure
Product Name:N-(6-methylbenzo[d]thiazol-2-yl)benzamide
CAS No:4771-92-0
MF:C15H12N2OS
MW:268.333581924438
CID:2109830
PubChem ID:739608
Update Time:2025-04-21

N-(6-methylbenzo[d]thiazol-2-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-(6-methylbenzo[d]thiazol-2-yl)benzamide
    • N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
    • 4771-92-0
    • SR-01000392597
    • Cambridge id 6103175
    • SCHEMBL5713530
    • Oprea1_622094
    • SR-01000392597-1
    • DA-42359
    • AB00102569-01
    • AKOS000914539
    • Benzamide, N-(6-methyl-2-benzothiazolyl)-
    • Oprea1_740683
    • STK416978
    • BIM-0046075.P001
    • DTXSID80353405
    • CBMicro_046165
    • Inchi: 1S/C15H12N2OS/c1-10-7-8-12-13(9-10)19-15(16-12)17-14(18)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17,18)
    • InChI Key: AIHUCKUVUVNATJ-UHFFFAOYSA-N
    • SMILES: S1C(NC(C2C=CC=CC=2)=O)=NC2C=CC(C)=CC1=2

Computed Properties

  • Exact Mass: 268.06703418Da
  • Monoisotopic Mass: 268.06703418Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 330
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 70.2Ų

N-(6-methylbenzo[d]thiazol-2-yl)benzamide Related Literature

Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD